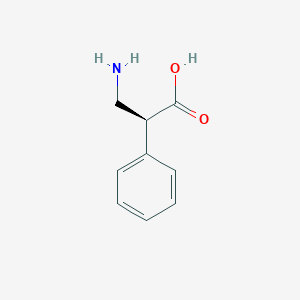

(S)-3-Amino-2-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453765 | |

| Record name | (S)-3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-51-3 | |

| Record name | (S)-3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Amino-2-phenylpropanoic acid synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of (S)-3-Amino-2-phenylpropanoic Acid

Abstract

This compound, a non-proteinogenic β-amino acid often referred to as (S)-β²-phenylalanine, is a pivotal chiral building block in modern medicinal chemistry. Its incorporation into peptides confers enhanced stability against enzymatic degradation, a highly desirable trait in drug development.[1][2] This guide provides a comprehensive overview of the synthetic evolution and key methodologies for producing this valuable compound. We will explore the historical context of its development and delve into the core modern synthetic strategies, including rhodium-catalyzed asymmetric hydrogenation, diastereoselective Mannich-type reactions, and highly selective biocatalytic routes. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and process-flow visualizations to offer researchers and drug development professionals a thorough and practical understanding of the topic.

Introduction and Significance

Amino acids are the fundamental units of life, but the focus of nature's genetic code is almost exclusively on α-amino acids. The scientific community, however, has increasingly turned its attention to structural isomers like β-amino acids. This compound is a prime example of a β²-amino acid, where the amino group is attached to the carbon atom beta to the carboxyl group, and a phenyl substituent is present on the alpha-carbon.

This structural arrangement imparts unique conformational properties and, most critically, renders peptides containing these units resistant to degradation by peptidases.[1] This stability makes β-amino acids, and β²-phenylalanine in particular, highly sought-after components for creating peptidomimetics, novel pharmaceuticals (such as the side chain of the anticancer drug Taxol), and other bioactive molecules.[1][2][3] The challenge, however, has always been the stereocontrolled synthesis of these molecules, as biological activity is typically dependent on a single enantiomer.

Historical Perspective on Discovery

Unlike its α-amino acid cousin, phenylalanine, which was first isolated in 1879 and synthesized in 1882, this compound does not have a singular moment of "discovery" from a natural source.[4] Its history is intrinsically linked to the advancement of synthetic organic chemistry. The development of methods to synthesize β-amino acids, particularly with enantiomeric control, has been a significant challenge and an area of intense research.[5] Early methods often resulted in racemic mixtures requiring tedious chiral resolution. The true "discovery" of this compound is therefore not one of isolation, but of enabling technologies that made its stereochemically pure form accessible for research and development.

Modern Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three highly efficient, modern approaches: asymmetric catalysis, diastereoselective bond construction, and biocatalysis.

Rhodium-Catalyzed Asymmetric Hydrogenation

This is one of the most powerful and direct methods for establishing the chiral center. The core principle involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a rhodium catalyst complexed with a chiral phosphine ligand. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby inducing high enantioselectivity.

Causality in Experimental Choices:

-

Catalyst System: Cationic Rhodium(I) precursors are often preferred as they generate a more active catalyst.[1] Ligands like TangPhos, BICP, and Me-DuPhos have proven highly effective because their specific bite angles and electronic properties create a rigid and well-defined chiral pocket.[6][7]

-

Solvent: Non-polar solvents like toluene are often optimal, as they can enhance the enantioselectivity of the reaction compared to more polar solvents like methanol.[1]

-

Pressure: While higher hydrogen pressure can increase reaction rates, moderate pressures (e.g., 40 psi) are often sufficient and can sometimes provide better selectivity.[1][7]

Experimental Protocol: Rh-BICP Catalyzed Asymmetric Hydrogenation

-

A pressure vessel is charged with the β-(acylamino)acrylate substrate (1.0 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol).

-

The vessel is purged with argon.

-

A solution of the chiral ligand (e.g., BICP) (0.011 mmol) in dry, degassed toluene (5 mL) is added via syringe.

-

The mixture is stirred for 10 minutes to allow for catalyst formation.

-

The vessel is pressurized with hydrogen gas (e.g., 40 psi) and stirred vigorously at room temperature for 24 hours.

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the protected this compound derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Comparison of Rhodium Catalysts

| Catalyst System | Substrate Isomer | H₂ Pressure (psi) | Solvent | ee (%) | Conversion (%) | Reference |

| [Rh(COD)₂]BF₄ / TangPhos | N-Aryl β-enamino ester | 145 | Toluene | up to 96.3 | >99 | [6] |

| [Rh(COD)₂]BF₄ / BICP | (E)-β-(Acylamino)acrylate | 40 | Toluene | 96.1 | 100 | [1] |

| [Rh(COD)₂]BF₄ / Me-DuPhos | (E)-β-(Acylamino)acrylate | 40 | Toluene | 99.3 | 100 | [1] |

| [Rh(COD)₂]BF₄ / BICP | (Z)-β-(Acylamino)acrylate | 294 | Toluene | 88.6 | 100 | [1] |

Visualization: Asymmetric Hydrogenation Workflow

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Diastereoselective Mannich-Type Reactions

The Mannich reaction is a cornerstone of organic synthesis, creating a β-amino carbonyl compound from an aldehyde, an amine, and an enolizable carbonyl. Modern variants have rendered this reaction catalytic and highly stereoselective, providing a powerful route to β-amino acids.

Causality in Experimental Choices:

-

Strategy: The key is to control the formation of two new bonds (C-C and C-N) with predictable stereochemistry. This is often achieved through catalyst control.

-

Copper-Catalyzed Reductive Mannich Reaction: This approach uses a hydrosilane to generate a copper hydride (CuH) species in situ. The CuH adds to an α,β-unsaturated carboxylic acid to form a copper enolate. This enolate then attacks a ketimine (formed from a ketone and amine), with the stereochemistry being directed by a chiral ligand on the copper catalyst.[5][8] This method is particularly valuable as it can directly use unprotected carboxylic acids.[5]

-

Self-Validation: The diastereomeric and enantiomeric ratios of the product are a direct readout of the catalyst's effectiveness and the reaction's stereocontrol. High dr and ee values validate the chosen ligand and conditions.

Experimental Protocol: Copper-Catalyzed Reductive Mannich-Type Reaction

-

To an oven-dried flask under an inert atmosphere, add Cu(OAc)₂ (5.0 mol%) and a chiral ligand (e.g., (R)-BINAP) (5.5 mol%).

-

Add dry THF, followed by the N-diphenylphosphinyl (DPP) imine (1.0 equiv) and the α,β-unsaturated carboxylic acid (1.2 equiv).

-

Cool the mixture to -20 °C.

-

Add trimethoxysilane (5.0 equiv) and tert-butanol (2.0 equiv) dropwise.

-

Stir the reaction at -20 °C for 18 hours.

-

Quench the reaction with aqueous HCl.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC, respectively.

Data Presentation: Asymmetric Mannich-Type Reactions

| Catalyst System | Reactants | dr | ee (%) | Yield (%) | Reference |

| Cu(OAc)₂ / (R)-BINAP | α,β-Unsaturated Carboxylic Acid + Ketimine | >95:5 | 95 | 96 | [5] |

| AgOAc / Amino Acid-Phosphine | Silyl Enol Ether + Imine | N/A | up to 99 | up to 98 | [9] |

Visualization: Mannich Reaction Logical Flow

Caption: Logical flow of a catalytic asymmetric Mannich reaction.

Biocatalytic Approaches

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally friendly conditions. For this compound, enzymatic kinetic resolution is a particularly effective strategy.

Causality in Experimental Choices:

-

Kinetic Resolution: This technique starts with a racemic mixture (e.g., a racemic ester of β²-phenylalanine). An enzyme selectively acts on only one of the enantiomers. For instance, a lipase might selectively hydrolyze the (R)-ester, leaving the desired (S)-ester untouched. The resulting mixture of (S)-ester and (R)-acid can then be easily separated.

-

Enzyme Selection: Lipases are robust, widely available, and function well in organic solvents.[2] Phenylalanine ammonia lyase (PAL) offers an alternative where the undesired enantiomer is irreversibly converted into a different compound (cinnamic acid), which simplifies purification.[2] Aminotransferases can be used in a synthetic direction to produce the desired enantiomer directly from a prochiral keto-acid.[10]

-

Trustworthiness: The high enantioselectivity (E value >100 is excellent) of enzymes ensures the production of materials with very high optical purity (>99% ee), which is critical for pharmaceutical applications.[10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

A racemic N-protected β²-phenylalanine ester (1.0 mmol) is dissolved in an appropriate organic solvent (e.g., diisopropyl ether).

-

A lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia) is added to the solution.[2]

-

An alcohol (e.g., 1-butanol) is added as a nucleophile for transesterification or water for hydrolysis.

-

The suspension is shaken at a controlled temperature (e.g., 50 °C) and the reaction is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion to maximize the yield and ee of both the remaining ester and the newly formed product.

-

The enzyme is filtered off.

-

The filtrate is concentrated, and the remaining (S)-ester is separated from the (R)-product by chemical extraction or chromatography.

Data Presentation: Biocatalytic Methods

| Enzyme | Strategy | Substrate | Product | ee (%) | Reference |

| Amano PS Lipase | Kinetic Resolution | Racemic β-phenylalanine ester | (R)-β-phenylalanine | >99 | [2] |

| Phenylalanine Aminomutase (PAM) | Isomerization | α-Phenylalanine | (S)-β-Phenylalanine | >99 | [2] |

| Aminotransferase (AT) | Kinetic Resolution | Racemic β-phenylalanine | (R)-β-phenylalanine | >95 | [10] |

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 10. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid: Chemical and Physical Properties for the Research Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid. The information herein is curated for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound for their work.

Introduction

This compound, a derivative of β-alanine, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center and the presence of both an amino and a carboxyl group, make it a valuable chiral building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding its fundamental chemical and physical properties is paramount for its effective utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established scientific principles and supported by experimental data.

Chemical Properties

This section details the fundamental chemical characteristics of this compound, including its structure, nomenclature, and key identifiers.

Structure and Nomenclature

The molecular structure of this compound is characterized by a propane backbone with a phenyl group at the 2-position and an amino group at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the phenyl group).

Figure 1: 2D structure of this compound indicating the (S)-chirality at the C2 position.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-3-amino-2-phenylpropanoic acid[1] |

| Synonyms | (S)-2-Phenyl-β-alanine, (2S)-3-amino-2-phenylpropanoic acid |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| CAS Number | 1076-51-3[1] |

| InChI Key | LRCYAJZPDFSJPQ-MRVPVSSYSA-N[1] |

| SMILES | C1=CC=C(C=C1)C(=O)O[1] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. This section outlines the key physical characteristics of this compound.

General Physical Characteristics

This compound is typically a solid at room temperature.[2]

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Appearance | Light brown solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol; slightly soluble in water; low solubility in non-polar solvents.[3] | Benchchem |

| pKa | Not available for the (S)-enantiomer. |

Optical Activity

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are fundamental properties.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. This section provides an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns and chemical shifts of these protons provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral center, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. These include:

-

O-H stretching of the carboxylic acid.

-

N-H stretching of the amino group.

-

C=O stretching of the carboxylic acid.

-

C-N stretching.

-

Aromatic C-H and C=C stretching.

An IR spectrum for "3-Amino-3-phenylpropionic acid" is available, which can serve as a reference.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ), along with fragment ions resulting from the cleavage of specific bonds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Determination of pKa by Titration

The pKa values of the ionizable groups (the carboxylic acid and the amino group) can be determined by acid-base titration.[6][7]

Principle: The pH of a solution of the amino acid is monitored as a strong acid or base is added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[8]

Figure 2: Workflow for the determination of pKa values by titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.

-

Titration with Base: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition.

-

Titration with Acid (Optional): To determine the pKa of the amino group, a separate titration can be performed with a standardized 0.1 M HCl solution.

-

Data Analysis: Plot the pH values against the volume of NaOH (or HCl) added. The resulting titration curve will show buffering regions. The pH at the midpoint of each buffering region is equal to the pKa of the corresponding ionizable group.

Measurement of Optical Rotation

The optical rotation of this compound is measured using a polarimeter.[9][10][11]

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation.[12]

Figure 3: Workflow for the measurement of optical rotation.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or water) to obtain a precise concentration.

-

Polarimeter Preparation: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by taking a reading of the pure solvent in the sample cell. This reading should be zeroed.

-

Sample Measurement: Rinse the sample cell with the prepared solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation.

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) Where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the sample cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. Their incorporation into drug candidates can influence pharmacological activity, pharmacokinetic properties, and stereoselectivity. For instance, β-amino acids are key components in the synthesis of β-lactam antibiotics and other bioactive molecules. The phenyl group can engage in hydrophobic interactions with biological targets, and the chiral nature of the molecule is crucial for specific binding to enzymes and receptors.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][13][14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][13]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.

- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure).

- JoVE. (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation.

- Applied Optics. (n.d.). Optical method for measuring optical rotation angle and refractive index of chiral solution.

- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.

- Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration.

- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).

- KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.

- Wikipedia. (n.d.). Optical rotation.

- PubChem. (n.d.). This compound.

- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.

- J-STAGE. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S).

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).

- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.

- ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

Sources

- 1. This compound | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]

- 5. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Multifaceted Biological Activities of (S)-3-Amino-2-phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold

(S)-3-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the promising landscape of this compound derivatives. The inherent structural features of this scaffold, including a stereogenic center, an aromatic ring, and amino and carboxylic acid functionalities, provide a rich canvas for chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

In silico studies have suggested that certain thiazole derivatives of 3-aminopropanoic acid can interact with crucial cancer-related targets such as human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).[2] The antiproliferative activity of some derivatives is attributed to their ability to act as antitubulin agents, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[3] Furthermore, the incorporation of a phenolic group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to confer both antioxidant and anticancer properties, highlighting the potential for dual-acting agents that can mitigate oxidative stress, a key driver of cancer progression.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their structural features. For instance, the presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives significantly enhances their antiproliferative activity.[2] Modifications on the phenyl ring, such as the introduction of a 4-NO2 group, have also been shown to favorably impact anticancer activity.[4]

Experimental Protocols for Evaluating Anticancer Activity

A robust assessment of the anticancer potential of novel this compound derivatives involves a tiered approach, starting with in vitro assays and progressing to more complex models.[2][5]

In Vitro Cytotoxicity Assessment:

A foundational step in evaluating anticancer activity is to determine the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Protocol: MTT Assay for Cell Viability [6]

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for Anticancer Activity Evaluation:

Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer compounds.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Derivatives of this compound have demonstrated promising activity against a spectrum of bacteria and fungi, including drug-resistant strains.[8]

Mechanism of Action

The precise antimicrobial mechanisms of these derivatives are still under investigation, but it is believed that they may target non-conventional microbial pathways. Given the essential role of amino acids in microbial physiology, it is plausible that these compounds interfere with processes such as cell wall synthesis, protein synthesis, or metabolic pathways.[8] For example, some amino acid derivatives are known to inhibit enzymes in the MurA-F pathway, which is crucial for peptidoglycan synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is structure-dependent. The incorporation of heterocyclic substituents, such as in hydrazone derivatives, has been shown to result in potent and broad-spectrum antimicrobial activity.[8] Furthermore, substitutions on the phenyl ring can significantly influence the antimicrobial spectrum and potency. For instance, a 4-NO2 substitution on the phenyl ring of one derivative enhanced its activity against both Gram-positive and Gram-negative bacteria.[8]

Experimental Protocols for Evaluating Antimicrobial Efficacy

Standardized methods are crucial for determining the antimicrobial susceptibility of newly synthesized compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol: Broth Microdilution for MIC Determination [9][10]

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Efficacy Evaluation:

Caption: Workflow for the evaluation of novel antimicrobial compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Certain derivatives of this compound have demonstrated significant anti-inflammatory properties with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Mechanism of Action

While the exact mechanisms are still being elucidated, some derivatives are thought to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, the anti-inflammatory action of some novel compounds is mediated through the blockade of the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]

Experimental Protocols for Assessing Anti-inflammatory Activity

In vitro assays are essential for the initial screening of compounds for their ability to modulate inflammatory responses. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Protocol: Nitric Oxide (NO) Inhibition Assay [12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.

-

NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cell death.[12]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[14]

Mechanism of Action

The neuroprotective effects of these compounds are likely mediated through multiple pathways. These include antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[14] Halogenated derivatives of L-phenylalanine have been shown to attenuate excitatory glutamatergic synaptic transmission, which is implicated in neuronal damage during ischemic events.[15] Furthermore, the modulation of signaling pathways such as the Nrf2 and NF-κB pathways plays a crucial role in mitigating oxidative stress and neuroinflammation.[16]

Key Neuroprotective Signaling Pathways:

Caption: Key signaling pathways modulated by this compound derivatives to exert neuroprotective effects.

Conclusion: A Scaffold of Immense Therapeutic Promise

This compound and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores their potential to address significant unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapies with enhanced potency and selectivity. This guide serves as a foundational resource to inspire and inform further research and development in this exciting field of medicinal chemistry.

References

- Stavrou, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(14), 5395.

- Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80-84.

- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.

- Stavrou, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Grigor'yan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.

- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Grigor'yan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

- Stavrou, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Tron, G. C., et al. (2006). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 49(11), 3033-3044.

- Stavrou, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(14), 5395.

- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.

- Poprac, P., et al. (2017). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Free Radical Biology and Medicine, 107, 11-27.

- Stavrou, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253.

- Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.

- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.

- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.

- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). Nutrients, 16(24), 4368.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

(S)-3-Amino-2-phenylpropanoic acid structural analogs and their properties

An In-Depth Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid Structural Analogs and Their Properties

Authored by Gemini, Senior Application Scientist

Introduction: The Significance of β-Phenylalanine Scaffolds in Modern Drug Discovery

This compound, a chiral β-amino acid, represents a pivotal structural motif in medicinal chemistry. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration confers significant advantages, most notably enhanced stability against proteolytic degradation, a critical attribute for developing more robust therapeutic agents[1]. The inherent structural diversity and modularity of β-phenylalanine derivatives (β-PADs) make them valuable scaffolds for pharmacomodulation in the synthesis of novel drug candidates[1]. These compounds can mimic the spatial arrangement of natural amino acids, allowing them to be recognized by biological systems, while their unnatural backbone provides resistance to enzymatic breakdown[1].

This guide provides a comprehensive overview of the structural analogs of this compound, delving into their diverse properties, structure-activity relationships (SAR), and the experimental methodologies employed for their synthesis and evaluation. We will explore how subtle modifications to the core β-phenylalanine structure can lead to profound changes in biological activity, paving the way for the development of next-generation therapeutics targeting a wide array of diseases, from cancer and HIV to neurodegenerative disorders[1].

Structural Analogs of this compound: A Landscape of Chemical Diversity

The therapeutic potential of β-PADs has spurred the development of a vast library of structural analogs. These can be broadly categorized based on the site of modification on the parent molecule. Understanding these classifications is crucial for rational drug design and the interpretation of structure-activity relationships.

Key Structural Modifications:

-

α-Substitution: The introduction of substituents at the α-carbon (C2) can significantly influence the compound's conformational flexibility and its interaction with biological targets. A notable example is α-methylation, which can enhance selectivity for specific transporters like the L-type amino acid transporter 1 (LAT1)[2].

-

Phenyl Ring Substitution: Altering the electronic properties of the phenyl ring through the addition of various functional groups (e.g., halogens, alkyl groups) can modulate the analog's affinity and selectivity for its target[2][3]. The position of the substituent (ortho, meta, or para) is also a critical determinant of biological activity[2].

-

Backbone Modification: Modifications to the amino acid backbone, such as hydroxylation, can introduce new hydrogen bonding capabilities and alter the overall polarity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties[4].

-

Side-Chain Variation: Replacing the phenyl group with other aromatic or aliphatic moieties allows for the exploration of a wider chemical space and the potential to engage with different binding pockets on a target protein.

-

Cyclization: The creation of cyclic analogs, such as bicyclic-Phe, can impose conformational constraints on the molecule, which can lead to increased receptor affinity and selectivity[2].

The following diagram illustrates the core structure and the key points of modification for creating structural analogs.

Caption: Core structure and key modification sites for generating analogs.

Table of Representative Structural Analogs

| Analog Name | CAS Number | Molecular Formula | Key Structural Modification | Reference |

| (S)-2-Amino-2-methyl-3-phenylpropanoic acid | 23239-35-2 | C10H13NO2 | α-Methylation | [5][6][7] |

| 2-Iodo-L-phenylalanine | 72131-35-6 | C9H10INO2 | Phenyl ring substitution (Iodine at ortho) | [2] |

| 3-Iodo-L-phenylalanine | 7189-56-2 | C9H10INO2 | Phenyl ring substitution (Iodine at meta) | [2] |

| 4-Iodo-L-phenylalanine | 2583-97-3 | C9H10INO2 | Phenyl ring substitution (Iodine at para) | [2] |

| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid | 55325-50-3 | C9H11NO3 | Backbone modification (Hydroxylation) | |

| (S)-3-Amino-2-benzylpropanoic acid | 131683-27-7 | C10H13NO2 | Side-chain variation (Benzyl group) |

Properties and Therapeutic Applications of β-Phenylalanine Analogs

The structural diversity of β-PADs translates into a wide range of biological activities and therapeutic applications. These compounds have been investigated for their potential in treating various diseases, as summarized in the table below.

| Analog/Derivative Class | Biological Activity/Application | Mechanism of Action (if known) | Reference |

| β-PADs in general | Precursors for Alzheimer's disease drug candidates | Target amyloid aggregation | [1] |

| β-PADs with basic nitrogen | Anti-HIV agents | CCR5 antagonists | [1] |

| Specific β-PAD library hits | Anti-cancer (breast cancer) | Eukaryotic Elongation Factor-2 Kinase (eEF2K) inhibitors | [1] |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Anti-inflammatory, antinociceptive | COX inhibition | [5] |

| Halogenated phenylalanines | Potential for targeted drug delivery to cancer cells | Selective transport by L-type amino acid transporter 1 (LAT1) | [2] |

| Cispentacin (a cyclic β-amino acid) | Antifungal | Not specified | [8] |

| β-proline derivatives | Neurological disorders | Selective inhibitor of GABA uptake | [8] |

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Function

The study of SAR is fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For β-PADs, several key SAR principles have been elucidated.

-

Impact of Phenyl Ring Substitution: The position of a substituent on the phenyl ring can dramatically alter a compound's affinity for its target. For instance, an iodo group at the meta-position (3-I-Phe) of phenylalanine increases its affinity for both LAT1 and LAT2 transporters, while substitution at the ortho-position (2-I-Phe) leads to a more marked inhibition of LAT1-mediated uptake compared to the parent compound[2].

-

Role of α-Substitution: The addition of a methyl group to the α-carbon of phenylalanine (α-methyl-Phe) enhances its selectivity for the LAT1 transporter over LAT2[2]. This is a crucial finding for the development of cancer-targeting drugs, as LAT1 is often overexpressed in tumor cells.

-

Conformational Constraints: The introduction of cyclic structures, as seen in bicyclic-Phe, can lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor. Bicyclic-Phe exhibits significant selectivity for LAT1, with a higher affinity than α-methyl-Phe[2].

-

Backbone Chirality: The stereochemistry of the β-amino acid is critical for its biological activity. The (S)-enantiomer is often the more active form, highlighting the importance of stereoselective synthesis in the development of these compounds.

The following diagram illustrates the iterative process of SAR-driven drug discovery.

Caption: Workflow for SAR-driven optimization of β-PADs.

Experimental Protocols: Synthesis and Evaluation of β-Phenylalanine Analogs

The synthesis of enantiomerically pure β-amino acids and their analogs is a significant challenge in medicinal chemistry[1]. Various methods have been developed to address this, including both chemical and biotechnological approaches.

Generalized Protocol for Enantioselective Synthesis of β-Phenylalanine Analogs

This protocol outlines a general workflow for the synthesis and purification of chiral β-PADs, integrating both chemical synthesis and enzymatic resolution steps.

1. Racemic Synthesis of the N-acetyl β-Phenylalanine Analog: a. Start with the appropriate substituted benzaldehyde and malonic acid. b. Perform a Knoevenagel condensation followed by a Michael addition of ammonia or a suitable nitrogen source to obtain the racemic β-amino acid. c. Protect the amino group, typically through acetylation with acetic anhydride, to yield the racemic N-acetyl-β-phenylalanine derivative.

2. Enzymatic Resolution for Enantiomeric Separation: a. Dissolve the racemic N-acetyl derivative in a suitable buffer solution. b. Introduce an enantioselective enzyme, such as a specific acylase or lipase[9]. These enzymes will selectively hydrolyze the N-acetyl group from one of the enantiomers. c. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. d. Stop the reaction by denaturing the enzyme (e.g., by pH change or heat).

3. Separation and Purification: a. Exploit the difference in properties between the free amino acid and the N-acetylated form to separate them. This can be achieved through techniques such as ion-exchange chromatography or fractional crystallization. b. Isolate the desired enantiomer (either the hydrolyzed free amino acid or the remaining N-acetylated form). c. If the desired enantiomer is still in its N-acetylated form, perform a chemical hydrolysis (e.g., using acid) to remove the protecting group. d. Purify the final product using recrystallization or chromatography to obtain the enantiomerically pure (S)- or (R)-3-amino-2-phenylpropanoic acid analog.

4. Characterization: a. Confirm the structure of the final product using NMR spectroscopy and mass spectrometry. b. Determine the enantiomeric excess (ee) using chiral HPLC to ensure the purity of the desired stereoisomer.

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel β-PADs.

Caption: Experimental workflow for β-PAD synthesis and analysis.

Conclusion and Future Directions

This compound and its structural analogs represent a rich and versatile class of compounds with significant therapeutic potential. Their enhanced stability compared to α-amino acids, coupled with their structural modularity, makes them ideal candidates for the development of novel drugs targeting a wide range of diseases. The continued exploration of SAR, aided by advances in synthetic chemistry and computational modeling, will undoubtedly lead to the discovery of new β-PADs with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the biological roles of these fascinating molecules grows, so too will their impact on human health and medicine.

References

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024).

- Production of (R)-3-Amino-3-phenylpropionic Acid and (S). J-STAGE.

- Beta-Amino Acids and Their Natural Biologically Active Derivatives. III. Derivatives of Beta-Phenylalanine and Beta-Tyrosine. KOSMAS.

- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Springer.

- This compound | C9H11NO2. PubChem.

- This compound. Advanced ChemBlocks Inc..

- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Hilaris Publisher.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024).

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid.

- (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2. PubChem.

- (S)

- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Chemicke Listy.

- Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC. (2018).

- Synthesis of Chiral Spin-Labeled Amino Acids. (2019). PubMed.

- (S)-2-Amino-2-methyl-3-phenylpropanoic acid. ChemScene.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. mmsl.cz [mmsl.cz]

- 9. tandfonline.com [tandfonline.com]

Enantioselective synthesis of beta-phenylalanine for beginners

An In-Depth Technical Guide to the Enantioselective Synthesis of β-Phenylalanine for the Modern Researcher

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core methodologies for the enantioselective synthesis of β-phenylalanine. This document eschews a rigid template in favor of a narrative that logically progresses from foundational concepts to detailed, field-proven protocols. Our focus is on the causality behind experimental choices, ensuring that each step is understood in the context of achieving high enantioselectivity and yield.

The Significance of Chiral β-Phenylalanine

β-phenylalanine and its derivatives are of significant interest in medicinal chemistry.[1][2] Peptides incorporating these β-amino acids exhibit enhanced stability against metabolic degradation by proteases, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.[3][4] The precise three-dimensional arrangement of atoms, or stereochemistry, at the chiral center is paramount, as different enantiomers can exhibit vastly different biological activities. This guide, therefore, focuses on methods that selectively produce one enantiomer over the other.

Core Synthetic Strategies: A Beginner's Roadmap

The synthesis of enantiomerically pure β-phenylalanine can be approached through several robust strategies. We will explore the following key methods, providing both the theoretical underpinnings and practical considerations for their implementation.

-

Classical Approach: The Arndt-Eistert Homologation

-

Constructing the Backbone: The Mannich Reaction

-

Modern Catalysis: Asymmetric Hydrogenation and Conjugate Addition

-

Guided Synthesis: The Use of Chiral Auxiliaries

-

Green Chemistry: Biocatalytic and Enzymatic Methods

The Arndt-Eistert Homologation: A Classic Route with Modern Refinements

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting α-amino acids into their β-amino acid counterparts.[5] The core of this transformation involves the reaction of an activated carboxylic acid with diazomethane to form an α-diazoketone, which then undergoes a Wolff rearrangement to yield a ketene. This ketene is subsequently trapped by a nucleophile, such as water, to produce the homologous carboxylic acid.[3]

Causality in the Arndt-Eistert Synthesis

The choice of reagents and conditions is critical for a successful and safe Arndt-Eistert synthesis. Diazomethane is a toxic and explosive reagent, necessitating careful handling.[6] Modern advancements, such as the use of flow reactors, have significantly improved the safety and scalability of this method by generating and consuming diazomethane in situ.[6][7] The Wolff rearrangement, the key step for carbon chain extension, can be induced thermally, photochemically, or through silver(I) catalysis.[3] The choice of induction method can influence the reaction's efficiency and compatibility with other functional groups.

Experimental Protocol: Arndt-Eistert Synthesis in a Flow Reactor

The following protocol is a conceptual representation based on modern flow chemistry approaches.

Objective: To synthesize N-protected β-phenylalanine from N-protected α-phenylalanine.

Materials:

-

N-protected α-phenylalanine

-

Acid chloride or mixed anhydride forming reagent (e.g., oxalyl chloride, isobutyl chloroformate)

-

Diazomethane (generated in situ)

-

Silver benzoate (catalyst)

-

Dioxane (solvent)

-

Water (nucleophile)

Workflow:

Caption: Workflow for the Arndt-Eistert homologation using flow chemistry.

Procedure:

-

Activation: The starting N-protected α-phenylalanine is converted to its corresponding acid chloride or mixed anhydride.

-

Diazoketone Formation: The activated acid is introduced into a flow reactor where it reacts with a continuous stream of in situ generated diazomethane to form the α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone stream is then passed through a heated or irradiated reactor containing a silver(I) catalyst to induce the Wolff rearrangement, forming a ketene intermediate.

-

Trapping: The ketene is immediately quenched with water to yield the desired N-protected β-phenylalanine.

The Mannich Reaction: Building the β-Amino Carbonyl Framework

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that provides access to β-amino carbonyl compounds, which are versatile precursors to β-amino acids.[8][9] The classic three-component Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone.[8] For the synthesis of β-phenylalanine precursors, a phenylacetaldehyde derivative, an amine, and a suitable enolizable carbonyl compound would be employed.

Causality in the Mannich Reaction

The success of the Mannich reaction hinges on the careful selection of catalysts and reaction conditions to control selectivity and yield.[9] While traditional methods often rely on strong acids or bases, modern variations employ milder and more selective catalysts.[8][9] The development of asymmetric Mannich reactions, using chiral catalysts or auxiliaries, has been a significant breakthrough, enabling the direct synthesis of enantioenriched β-amino carbonyl compounds.[10][11]

Experimental Protocol: Catalytic Three-Component Mannich Reaction

The following is a generalized protocol for a catalytic Mannich reaction.[9]

Objective: To synthesize a β-amino carbonyl precursor to β-phenylalanine.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aniline or other amine

-

Aromatic ketone (e.g., acetophenone)

-

Ethanol (solvent)

Workflow:

Caption: General workflow for the three-component Mannich reaction.

Procedure:

-

A mixture of the aromatic aldehyde, amine, ketone, and catalyst in ethanol is prepared.

-

The reaction mixture is refluxed and monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified.

Asymmetric Catalysis: The Forefront of Enantioselective Synthesis

Asymmetric catalysis represents a powerful and efficient approach to synthesizing chiral molecules. For β-phenylalanine, two prominent catalytic methods are asymmetric hydrogenation and asymmetric conjugate addition.

Asymmetric Hydrogenation

This technique involves the reduction of a prochiral precursor, such as an α-enamide, using hydrogen gas in the presence of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).[12][13] The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Asymmetric Conjugate Addition

In this method, a nucleophile is added to the β-position of an α,β-unsaturated carbonyl compound.[14] The use of a chiral catalyst, often a rhodium complex, controls the stereochemical outcome of the addition.[15][16] For the synthesis of β-phenylalanine derivatives, this could involve the addition of an arylboronic acid to a dehydroalanine derivative.[15]

Data on Asymmetric Catalysis

| Method | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | (R,R)-Me-BPE-Rh | β-substituted α-enamides | >96% | [12] |

| Asymmetric Conjugate Addition | Rh(I)/Chiral Diene Ligand | N-phthalimidodehydroalanine | 91% ->99.5% | [15][16] |

| Copper-Catalyzed Hydroamination | Cu(OAc)₂/(R)-BINAP | Cinnamates | up to 95% | [1][10] |

Chiral Auxiliaries: A Stoichiometric Approach to Chirality Control

The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction.[17] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[17] For the synthesis of β-amino acids, pseudoephedrine and α-phenylethylamine have been employed as effective chiral auxiliaries.[18][19][20]

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for synthesis using a chiral auxiliary.

The key advantage of this method lies in the high diastereoselectivity that can be achieved, often leading to very high enantiomeric excess in the final product after removal of the auxiliary.[18]

Biocatalysis and Enzymatic Methods: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of enantiomerically pure β-phenylalanine.[1][2] Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. Key enzymatic strategies include:

-

Kinetic Resolution: Enzymes like lipases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1] For example, a lipase can selectively hydrolyze the ester of one enantiomer of β-phenylalanine, leaving the other enantiomer as the unreacted ester.[1]

-

Asymmetric Synthesis: Enzymes such as ω-transaminases can be used for the enantioselective synthesis of β-phenylalanine from a prochiral β-ketoacid.[1] Phenylalanine ammonia lyases (PAL) have also been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which can be precursors to β-phenylalanine.[21]

Data on Biocatalytic Methods

| Enzyme | Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase | Kinetic Resolution | Racemic β-phenylalanine propyl ester | (S)-β-phenylalanine | >99.5% | [1] |

| ω-Transaminase | Asymmetric Synthesis | β-ketoacids | (S)-β-phenylalanine | High | [1] |

| Phenylalanine Amino Mutase (PAM) | Isomerization | α-phenylalanine | (S)-β-phenylalanine | >99% | [1][13] |

Conclusion and Future Perspectives

The enantioselective synthesis of β-phenylalanine is a dynamic field with a diverse array of methodologies available to the modern researcher. Classical methods like the Arndt-Eistert homologation are being revitalized with modern technologies like flow chemistry. Asymmetric catalysis continues to provide powerful and efficient routes to chiral β-amino acids. Furthermore, the increasing adoption of biocatalysis highlights a shift towards more sustainable and "green" synthetic practices.[2] For the beginner, a thorough understanding of the principles behind each method is crucial for making informed decisions in the laboratory and for troubleshooting synthetic challenges. The choice of synthetic route will ultimately depend on factors such as the desired scale, available resources, and the specific structural requirements of the target molecule.

References

- Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.).

- Gemo, N., et al. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv.

- Kappe, C. O., et al. (2013). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances.

- Patil, S. S., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica.

- Arndt–Eistert reaction - Wikipedia. (n.d.).

- Gemo, N., et al. (2023). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development.

- Shimizu, Y., & Kanai, M. (2015). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids.

- Burk, M. J., et al. (1996). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.

- A new method for the synthesis of β-amino acids. (2022). University of Vienna.

- Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry.

- Sree, V. L., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering (IJITEE).

- Legrand, B., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- Tang, T. P., & Ellman, J. A. (2002). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters.

- Legrand, B., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.

- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- Jian, J.-H., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters.

- Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society.

- An, B., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society.

- Enantioselective Synthesis of β-amino acids: A Review | Request PDF. (n.d.). ResearchGate.

- β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

- Ordóñez, M., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.

- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.

- WO/2005/005633 METHODS FOR THE STEREOSELECTIVE SYNTHESIS AND ENANTIOMERIC ENRICHMENT OF B-AMINO ACIDS. (2005).

- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Request PDF. (n.d.). ResearchGate.

- Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.

- Chiral auxiliary - Wikipedia. (n.d.).

- CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (n.d.).

- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. Chemical Communications.

- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.

- 9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis of Functionalised Phenylalanines Using Rhodium Catalysis in Water | Request PDF. (n.d.). ResearchGate.

- Contente, M. L., & Pinto, D. H. M. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure b-phenylalanine analogues from a–b-phenylalanine mixtures in a single reactive extraction stepw. RSC Publishing.

- The Resolution of Amino Acids. I. Phenylalanine and Valine1. (1949).

- Frost, C. G., & Mapp, A. K. (2003). Synthesis of functionalised phenylalanines using rhodium catalysis in water.

- Wu, S., et al. (2023). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.

- The Enzymatic Resolution of DL-Phenylalanine. (1950). Journal of the American Chemical Society.

- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure beta-phenylalanine analogues from alpha-beta-phenylalanine mixtures in a single reactive extraction step. PubMed.

- Phenylalanine: Definition, Structure, Benefits and Uses. (n.d.). BOC Sciences Amino Acid.

- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). MDPI.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijitee.org [ijitee.org]

- 10. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ronald Glabonjat appointed Head of the Mass Spectrometry Center [chemie.univie.ac.at]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architects of a Cure: A Technical Guide to the Key Intermediates in Taxol Synthesis

Abstract

Paclitaxel, globally recognized by its trade name Taxol, stands as a landmark achievement in natural product chemistry and cancer therapy.[1] Its complex, highly oxygenated diterpenoid structure, featuring a unique [6-8-6-4] tetracyclic core, has presented a formidable challenge to synthetic chemists for decades.[1][2] The journey from discovery to clinical application has been paved by remarkable innovations in synthetic strategy, many of which hinge on the efficient and stereocontrolled construction of key molecular intermediates. This guide provides a deep technical dive into the pivotal intermediates that have enabled both the semi-synthesis and the total synthesis of this indispensable chemotherapeutic agent. We will explore the strategic importance of naturally derived precursors like Baccatin III, the elegant design of synthons such as the Ojima lactam for the crucial C-13 side chain, and the ingenious intermediates that form the backbone of various convergent and linear total synthesis campaigns.

The Semi-Synthetic Approach: Bridging Nature and the Lab

The most commercially viable route to Taxol does not build the molecule from the ground up. Instead, it leverages advanced precursors isolated from renewable resources, primarily the needles of the European yew (Taxus baccata).[3][4] This semi-synthetic approach has been the cornerstone of large-scale Taxol production, addressing the initial supply crisis caused by the scarcity of the original source, the Pacific yew (Taxus brevifolia).[4][5]

10-Deacetylbaccatin III (10-DAB): The Renewable Starting Point

The most critical intermediate in modern Taxol production is 10-deacetylbaccatin III (10-DAB).[6] Unlike Taxol itself, which is found in low concentrations in the bark of the Pacific yew, 10-DAB is present in significantly higher quantities (up to 1 g/Kg) in the needles and twigs of various yew species, which can be harvested without killing the plant.[3][4]

Isolation and Purification Protocol:

-

Extraction: Dried and ground yew needles are typically extracted with a solvent such as ethanol or methanol. Some protocols utilize reflux extraction with 80% ethanol for several hours to maximize yield.[7]

-

Initial Purification: The crude extract is concentrated and then subjected to liquid-liquid extraction or column chromatography to separate the highly complex mixture of taxanes.

-

Chromatographic Separation: High-speed counter-current chromatography (HSCCC) has proven effective for purifying 10-DAB from the crude extract, using a two-phase solvent system.[8] Another approach involves preparative liquid chromatography.[7]

-

Crystallization: In some methods, a semi-purified 10-DAB product is further purified by forming a crystalline complex with an imidazole compound, which can then be easily separated and subsequently broken to yield high-purity 10-DAB (>99%).[7]

The strategic value of 10-DAB lies in its possession of the entire tetracyclic core of Taxol. The synthetic challenge is reduced to the acetylation of the C-10 hydroxyl group and, most importantly, the attachment of the C-13 side chain.[9]

The C-13 Side Chain: The Ojima Lactam Synthon

The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is essential for Taxol's anticancer activity. Its stereocontrolled synthesis and attachment to the baccatin core was a major hurdle. The development of the β-lactam synthon method by Iwao Ojima provided a highly efficient and diastereoselective solution.[10][11] The key intermediate in this approach is a β-lactam, commonly known as the Ojima lactam .

The synthesis of the Ojima lactam is a classic example of asymmetric synthesis using a chiral auxiliary to control stereochemistry.[10]

Synthesis of the Ojima Lactam (A Representative Protocol):

-

Enolate Formation: The synthesis begins with glycolic acid. The hydroxyl group is protected (e.g., as a benzyl ether), and the carboxylic acid is converted to an acid chloride. This acid chloride then reacts with a chiral auxiliary, trans-2-phenyl-1-cyclohexanol, to form an ester. The benzyl group is subsequently replaced with a triethylsilyl (TES) protecting group. Reaction with phenyllithium generates the lithium enolate.[10]

-